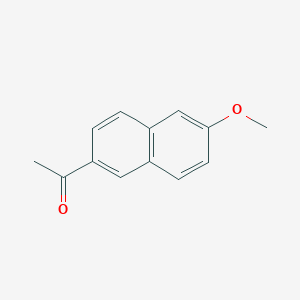

6'-Methoxy-2'-acetonaphthone

説明

特性

IUPAC Name |

1-(6-methoxynaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWCZBGAIGGTDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192278 | |

| Record name | 2-Acetyl-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3900-45-6 | |

| Record name | 2-Acetyl-6-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3900-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-6-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003900456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3900-45-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetyl-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-methoxy-2-naphthyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-6-METHOXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61VBH3537C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Acetyl-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyl-6-methoxynaphthalene, also known as 6'-Methoxy-2'-acetonaphthone, is a pivotal organic compound with significant applications in medicinal chemistry.[1] It serves as a high-value key intermediate, most notably in the synthesis of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for its synthesis and derivatization, and visual representations of its synthetic pathway and experimental workflows. All quantitative data is summarized in structured tables for clarity and ease of comparison, catering to the needs of researchers and professionals in drug development and organic synthesis.

Core Physicochemical Properties

The physical and chemical characteristics of 2-Acetyl-6-methoxynaphthalene are fundamental to its handling, reaction optimization, and analytical identification. It typically presents as a white to light yellow-beige crystalline powder.[3][4][5][6]

Identification and Formula

| Property | Value |

| IUPAC Name | 1-(6-methoxynaphthalen-2-yl)ethanone[7][8] |

| Synonyms | 6'-Methoxy-2'-acetonaphthone, 6-Methoxy-2-naphthyl methyl ketone[1][7] |

| CAS Number | 3900-45-6[1][7] |

| Molecular Formula | C₁₃H₁₂O₂[1][7] |

| Molecular Weight | 200.23 g/mol [1][7] |

| InChI Key | GGWCZBGAIGGTDA-UHFFFAOYSA-N[7][9] |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC[7][8] |

Physical and Chemical Data

| Property | Value |

| Melting Point | 107-109 °C[1][3][10] |

| Boiling Point | 155-160 °C at 0.4 mmHg[3][10] / 195 °C at 12 mmHg / 343.4 °C (Predicted)[1] |

| Density | ~1.1 g/cm³[1][11] |

| Solubility | Insoluble in water[12]; Soluble in Toluene |

| LogP | 2.81 - 3.2[1] |

| Vapor Pressure | 0.009 Pa at 25 °C[3] |

Spectral Data

| Spectrum Type | Key Characteristics |

| ¹H-NMR (CDCl₃) | δ (ppm): 8.396 (s, 1H), 7.995-8.021 (dd, 1H), 7.845-7.867 (d, 1H), 7.759-7.781 (d, 1H), 7.194-7.223 (dd, 1H), 7.164 (s, 1H), 3.953 (s, 3H), 2.698 (s, 3H).[10] |

| ¹³C-NMR | Data available from various spectral databases.[7] |

| Infrared (IR) | Spectra available, typically showing characteristic peaks for the carbonyl group (C=O) and aromatic C-H and C=C bonds.[7][12] |

| UV-Vis | Sadtler UV Number: 34563N (in Methanol).[13] |

| Mass Spec (MS) | Top m/z peaks at 185 and 200.[7] |

Experimental Protocols

The synthesis of 2-Acetyl-6-methoxynaphthalene is a classic example of electrophilic aromatic substitution. The following protocols detail established and modern synthetic methods.

Friedel-Crafts Acylation of 2-Methoxynaphthalene (B124790) (Classical Method)

This is the most common and industrially significant method for synthesizing the target compound. The regioselectivity is highly dependent on reaction conditions, with nitrobenzene (B124822) as a solvent favoring the desired 6-acetyl isomer, which is the thermodynamically favored product.[1][2][14]

Materials:

-

2-Methoxynaphthalene (nerolin)

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Dry nitrobenzene

-

Concentrated hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Crushed ice

Procedure:

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and thermometer, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 mL).[14][15]

-

Addition of Substrate: Add finely ground 2-methoxynaphthalene (0.250 mol) to the stirred solution.[15]

-

Cooling: Cool the mixture to approximately 5°C using an ice bath.[14][15]

-

Acylation: Add redistilled acetyl chloride (0.32 mol) dropwise over 15–20 minutes, maintaining the internal temperature between 10.5 and 13°C.[14][15]

-

Stirring: After the addition is complete, continue stirring the mixture in the ice bath for 2 hours.[14][15]

-

Aging: Allow the reaction mixture to stand at room temperature for at least 12 hours.[14][15]

-

Work-up: Cool the mixture in an ice bath and pour it with stirring into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.[15]

-

Extraction: Transfer the two-phase mixture to a separatory funnel with 50 mL of chloroform. Separate the organic (chloroform-nitrobenzene) layer and wash it with three 100-mL portions of water.[15]

-

Purification (Steam Distillation): Transfer the organic layer to a larger flask and steam-distill to remove the nitrobenzene.[15]

-

Final Extraction & Drying: After cooling, dissolve the solid residue in chloroform, separate it from any remaining water, and dry the combined chloroform layers over anhydrous magnesium sulfate.[15]

-

Isolation: Remove the chloroform using a rotary evaporator. The crude solid is then purified by vacuum distillation, collecting the fraction boiling at approximately 150–165°C (0.02 mm).[15]

-

Recrystallization: Recrystallize the yellow distillate from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.[15]

Caption: Workflow for the Friedel-Crafts synthesis of 2-Acetyl-6-methoxynaphthalene.

Visible-Light-Driven Photochemical Synthesis

This modern, metal-free alternative offers a greener synthetic route.[1]

Materials:

-

Arylacetic acid (starting material)

-

4CzIPN (photocatalyst)

-

Tetramethylguanidine (TMG)

-

Acetonitrile (B52724) (CH₃CN)

-

25 W blue LEDs

Procedure:

-

Setup: In a 25 mL reaction tube, combine the arylacetic acid (0.2 mmol), 4CzIPN (1 mol%), and TMG (50 mol%) in acetonitrile (1.5 mL).[16]

-

Reaction: Stir the tube in air at room temperature (20°C) for 6 hours while irradiating with 25 W blue LEDs.[1][16]

-

Isolation: After the reaction is complete, collect the mixture.

-

Purification: Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired product.[16] A 72% yield for 2-acetyl-6-methoxynaphthalene has been reported using this method.[1]

Reduction to 1-(6-Methoxy-2-naphthyl)ethanol

This protocol demonstrates the reactivity of the acetyl ketone group, reducing it to a secondary alcohol, a key step in certain synthetic pathways.

Materials:

-

2-Acetyl-6-methoxynaphthalene

-

Sodium borohydride (B1222165) (NaBH₄)

-

Anhydrous methanol

-

Ethyl acetate (B1210297)

-

Deionized water

-

Brine

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2-acetyl-6-methoxynaphthalene (2.00 g, 9.99 mmol) in 40 mL of anhydrous methanol with stirring.[17]

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath.[17]

-

Reduction: Slowly add sodium borohydride (0.28 g, 7.40 mmol) in small portions over 15 minutes. Caution: Hydrogen gas is evolved.[17]

-

Reaction Monitoring: Continue stirring in the ice bath for 30 minutes, then allow the reaction to proceed at room temperature for 2 hours. Monitor progress by TLC.[17]

-

Quenching: Carefully quench the reaction by the slow addition of 50 mL of deionized water.[17]

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).[17]

-

Washing and Drying: Wash the combined organic layers with brine (30 mL) and dry over anhydrous magnesium sulfate.[17]

-

Isolation: Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by recrystallization (e.g., from an ethanol/water mixture).[17]

Biological Significance and Synthetic Pathway

The primary importance of 2-Acetyl-6-methoxynaphthalene in the pharmaceutical industry is its role as a direct precursor to Naproxen.[1] Naproxen exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

References

- 1. 2-Acetyl-6-methoxynaphthalene|CAS 3900-45-6 [benchchem.com]

- 2. 2-Acetyl-6-methoxynaphthalene|CAS 3900-45-6 [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. 2-Acetyl-6-methoxynaphthalene, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2-Acetyl-6-methoxynaphthalene | 3900-45-6 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 2-Acetyl-6-methoxynaphthalene | C13H12O2 | CID 77506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Acetyl-6-methoxynaphthalene, 98% | Fisher Scientific [fishersci.ca]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. 2-Acetyl-6-methoxynaphthalene, CAS No. 3900-45-6 - iChemical [ichemical.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 2-Acetyl-6-methoxynaphthalene, 98% | Fisher Scientific [fishersci.ca]

- 13. spectrabase.com [spectrabase.com]

- 14. benchchem.com [benchchem.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. 2-Acetyl-6-methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(6-Methoxy-2-naphthalenyl)ethanone (CAS: 3900-45-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Methoxy-2-naphthalenyl)ethanone, also known as 2-acetyl-6-methoxynaphthalene, is a key organic compound with significant applications in the pharmaceutical industry.[1] Its primary importance lies in its role as a crucial intermediate in the synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and its relevance in drug development.

Chemical and Physical Properties

1-(6-Methoxy-2-naphthalenyl)ethanone is a light yellow-beige powder at room temperature.[3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3900-45-6 | [3] |

| Molecular Formula | C₁₃H₁₂O₂ | [3] |

| Molecular Weight | 200.23 g/mol | [3] |

| Melting Point | 107-109 °C | [3] |

| Boiling Point | 155-160 °C at 0.4 mmHg | [3] |

| Appearance | Light yellow-beige powder | [3] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727). | [3] |

Synthesis

The most common and industrially significant method for the synthesis of 1-(6-Methoxy-2-naphthalenyl)ethanone is the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790).[1][2]

Friedel-Crafts Acylation: An Overview

The Friedel-Crafts acylation involves the reaction of an acylating agent, such as acetyl chloride or acetic anhydride, with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The reaction proceeds through an electrophilic aromatic substitution mechanism. The regioselectivity of the acylation of 2-methoxynaphthalene is highly dependent on the reaction conditions, with acylation at the 6-position being favored under thermodynamic control, often achieved by using a solvent like nitrobenzene (B124822) and allowing the reaction to proceed for a sufficient duration.[4]

Detailed Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a widely recognized method for the preparation of 1-(6-Methoxy-2-naphthalenyl)ethanone.[4]

Materials:

-

2-Methoxynaphthalene

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride

-

Nitrobenzene (dry)

-

Chloroform

-

Concentrated hydrochloric acid (HCl)

-

Crushed ice

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Methanol

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 mL).

-

To the stirred solution, add finely ground 2-methoxynaphthalene (0.250 mol).

-

Cool the mixture to approximately 5°C using an ice bath.

-

Slowly add acetyl chloride (0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5°C and 13°C.[4]

-

After the addition is complete, continue stirring the mixture in the ice bath for 2 hours.

-

Allow the reaction mixture to stand at room temperature for at least 12 hours.[4]

-

Cool the mixture in an ice bath and then pour it slowly with stirring into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (100 mL).[4]

-

Transfer the resulting two-phase mixture to a separatory funnel and extract with chloroform (50 mL).

-

Separate the organic layer (chloroform-nitrobenzene) and wash it three times with 100 mL portions of water.[4]

-

Transfer the organic layer to a round-bottomed flask and remove the nitrobenzene and chloroform via steam distillation.[4]

-

Dissolve the solid residue in chloroform, dry the solution over anhydrous magnesium sulfate, and filter.

-

Remove the chloroform using a rotary evaporator.

-

Recrystallize the crude solid from methanol to obtain pure 1-(6-Methoxy-2-naphthalenyl)ethanone.

Spectroscopic Data

The structural confirmation of 1-(6-Methoxy-2-naphthalenyl)ethanone is achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) in CDCl₃ are:

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Acetyl-CH₃ | ~2.7 | Singlet | 3H |

| Methoxy-CH₃ | ~3.9 | Singlet | 3H |

| Aromatic-H | ~7.1 - 8.4 | Multiplet | 6H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The expected chemical shifts (δ) in CDCl₃ are:

| Assignment | Chemical Shift (ppm) |

| Acetyl-CH₃ | ~26.6 |

| Methoxy-CH₃ | ~55.4 |

| Aromatic-C | ~105 - 138 |

| Carbonyl-C | ~197.8 |

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1680 | C=O (Aryl ketone) stretching |

| ~1600, ~1480 | C=C (Aromatic ring) stretching |

| ~1260 | C-O (Aryl ether) stretching |

| ~2900-3000 | C-H (sp³ and sp²) stretching |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 200 | [M]⁺ (Molecular ion) |

| 185 | [M - CH₃]⁺ |

| 157 | [M - COCH₃]⁺ |

Biological Significance and Role in Drug Development

1-(6-Methoxy-2-naphthalenyl)ethanone is a pivotal precursor in the synthesis of Naproxen (B1676952), a widely used NSAID for treating pain, inflammation, and fever.[1] Naproxen functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5]

The Cyclooxygenase (COX) Signaling Pathway

The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[6][7] By inhibiting both COX-1 and COX-2, Naproxen reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[5]

Synthesis of Naproxen

The conversion of 1-(6-Methoxy-2-naphthalenyl)ethanone to Naproxen involves several synthetic steps, a common route being the Willgerodt-Kindler reaction followed by hydrolysis and resolution of the racemic mixture.[1][2]

The Willgerodt-Kindler reaction is a method to convert aryl alkyl ketones to the corresponding ω-arylalkanoic acid amides or thioamides. In the context of Naproxen synthesis, 1-(6-Methoxy-2-naphthalenyl)ethanone is treated with sulfur and a secondary amine, such as morpholine, to form a thioamide. Subsequent hydrolysis yields the carboxylic acid, which is a racemic mixture of Naproxen.[1][2]

Safety and Handling

1-(6-Methoxy-2-naphthalenyl)ethanone should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(6-Methoxy-2-naphthalenyl)ethanone is a compound of significant interest to the pharmaceutical industry due to its role as a key intermediate in the synthesis of Naproxen. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and professionals involved in drug development and organic synthesis. This guide provides a comprehensive overview of the essential technical information related to this important molecule.

References

- 1. Acetylation of 2-Methoxynaphtalene with Acetic anhidryde over Zr4+-Zeolite beta – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1-(6-Methoxy-1-naphthyl)ethan-1-one | C13H12O2 | CID 93967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0301311B1 - Process for preparing naproxen - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

Spectral Analysis of 6'-Methoxy-2'-acetonaphthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 6'-Methoxy-2'-acetonaphthone, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of 6'-Methoxy-2'-acetonaphthone provide detailed information about its proton and carbon framework.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The predicted data for 6'-Methoxy-2'-acetonaphthone in deuterated chloroform (B151607) (CDCl₃) is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.396 | s | 1H | - | H-1' |

| 7.995-8.021 | dd | 1H | 10.4, 2.0 | H-4' |

| 7.845-7.867 | d | 1H | 8.8 | H-8' |

| 7.759-7.781 | d | 1H | 8.8 | H-5' |

| 7.194-7.223 | dd | 1H | 11.6, 2.8 | H-7' |

| 7.164 | s | 1H | - | H-5 |

| 3.953 | s | 3H | - | -OCH₃ |

| 2.698 | s | 3H | - | -COCH₃ |

Table 1: Predicted ¹H NMR data for 6'-Methoxy-2'-acetonaphthone in CDCl₃.[1]

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 190 - 210 | C=O (ketone) |

| 155 - 165 | C-6' (Ar-O) |

| 125 - 140 | Aromatic C-H & C-q |

| 100 - 110 | C-5' (Ar-H ortho to -OCH₃) |

| 55 - 60 | -OCH₃ |

| 25 - 30 | -COCH₃ |

Table 2: Expected ¹³C NMR chemical shift ranges for 6'-Methoxy-2'-acetonaphthone.

Experimental Protocol for NMR Analysis

The following is a general procedure for acquiring NMR spectra of aromatic ketones like 6'-Methoxy-2'-acetonaphthone.

-

Sample Preparation:

-

Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Acquisition time: 4.0 s

-

-

¹³C NMR:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Acquisition time: 1.0 s

-

Proton decoupling: Broadband decoupling

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of 6'-Methoxy-2'-acetonaphthone would be expected to show characteristic absorption bands for its functional groups. While a specific experimental peak list is not available, the expected absorption regions are tabulated below based on established correlation tables.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | -OCH₃, -COCH₃ |

| 1680-1660 | C=O stretch | Aryl ketone |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O stretch | Aryl ether |

| 1150-1050 | C-O stretch | Ether |

Table 3: Expected IR absorption bands for 6'-Methoxy-2'-acetonaphthone.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.[3]

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid 6'-Methoxy-2'-acetonaphthone sample directly onto the ATR crystal.

-

Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of the absorption maxima.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data

The mass spectrum of 6'-Methoxy-2'-acetonaphthone obtained via Gas Chromatography-Mass Spectrometry (GC-MS) would show a molecular ion peak and several fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 200 | Moderate | [M]⁺ (Molecular Ion) |

| 185 | High | [M - CH₃]⁺ |

| 157 | Moderate | [M - COCH₃]⁺ |

Table 4: Key fragments observed in the GC-MS of 6'-Methoxy-2'-acetonaphthone.[3]

Experimental Protocol for GC-MS Analysis

The following is a general procedure for the GC-MS analysis of a small organic molecule like 6'-Methoxy-2'-acetonaphthone.

-

Sample Preparation:

-

Prepare a dilute solution (approximately 1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

-

GC-MS Parameters:

-

Gas Chromatograph:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

The total ion chromatogram (TIC) will show the retention time of the compound.

-

The mass spectrum corresponding to the chromatographic peak is analyzed to identify the molecular ion and fragment peaks.

-

The fragmentation pattern is compared with spectral libraries for confirmation.

-

References

An In-depth Technical Guide to the 1H NMR Spectrum Analysis of 2-Acetyl-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-acetyl-6-methoxynaphthalene, a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][2] A thorough understanding of its spectral characteristics is crucial for identity confirmation, purity assessment, and quality control in synthetic and drug development processes.

Molecular Structure and Proton Environments

2-Acetyl-6-methoxynaphthalene possesses a disubstituted naphthalene (B1677914) ring system, giving rise to a complex and informative 1H NMR spectrum. The molecule has distinct proton environments that are influenced by the electronic effects of the acetyl and methoxy (B1213986) substituents. The numbering of the naphthalene ring is critical for the unambiguous assignment of proton signals.

Caption: Molecular structure of 2-acetyl-6-methoxynaphthalene with proton numbering.

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible 1H NMR spectra. The following is a typical experimental methodology for the analysis of aromatic ketones like 2-acetyl-6-methoxynaphthalene.

Instrumentation:

-

A high-field NMR spectrometer, such as a Bruker Avance operating at 400 MHz or higher, is recommended for better signal dispersion.[3][4]

Sample Preparation:

-

Weigh approximately 5-10 mg of the 2-acetyl-6-methoxynaphthalene sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl3), in a standard 5 mm NMR tube.[5] Other deuterated solvents can be used, but CDCl3 is a good starting point for this compound.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

Solvent: CDCl3

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Acquisition Time: Approximately 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans are generally adequate for a sample of this concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

Reference: The residual solvent peak of CDCl3 (δ ≈ 7.26 ppm) or tetramethylsilane (B1202638) (TMS) can be used as an internal standard for chemical shift calibration.

1H NMR Data and Interpretation

The 1H NMR spectrum of 2-acetyl-6-methoxynaphthalene exhibits characteristic signals for the aromatic protons and the protons of the acetyl and methoxy groups. The chemical shifts are influenced by the electron-withdrawing nature of the acetyl group and the electron-donating nature of the methoxy group.

Table 1: Summary of 1H NMR Data for 2-Acetyl-6-methoxynaphthalene in CDCl3

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Acetyl Protons (CH₃) | ~2.70 | Singlet | - | 3H |

| Methoxy Protons (OCH₃) | ~3.95 | Singlet | - | 3H |

| H-5 | ~7.85 | Doublet | ~8.8 | 1H |

| H-7 | ~7.20 | Doublet of Doublets | ~8.8, ~2.4 | 1H |

| H-8 | ~7.76 | Doublet | ~8.8 | 1H |

| H-1 | ~8.40 | Singlet (or narrow doublet) | - | 1H |

| H-3 | ~8.01 | Doublet of Doublets | ~8.8, ~1.6 | 1H |

| H-4 | ~7.87 | Doublet | ~8.8 | 1H |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used. The data presented is a consensus from multiple sources.[6][7]

Interpretation of the Spectrum:

-

Acetyl Protons (δ ~2.70 ppm): The three protons of the acetyl group appear as a sharp singlet downfield due to the deshielding effect of the adjacent carbonyl group.

-

Methoxy Protons (δ ~3.95 ppm): The three protons of the methoxy group also appear as a sharp singlet, with the chemical shift influenced by the electron-donating oxygen atom.

-

Aromatic Protons (δ 7.1-8.4 ppm): The six aromatic protons appear in the characteristic downfield region for aromatic compounds. Their specific chemical shifts and splitting patterns are determined by their position relative to the two substituents and their coupling with neighboring protons.

-

H-1 (δ ~8.40 ppm): This proton is the most deshielded aromatic proton, appearing as a singlet or a very narrowly split doublet. Its downfield shift is due to the strong deshielding effect of the peri-carbonyl group.

-

H-3 (δ ~8.01 ppm): This proton is ortho to the acetyl group and shows coupling to H-4 (ortho-coupling) and a smaller coupling to H-1 (meta-coupling), resulting in a doublet of doublets.

-

H-4 (δ ~7.87 ppm): This proton is ortho to H-3 and appears as a doublet.

-

H-5 (δ ~7.85 ppm): This proton is ortho to H-6 (bearing the methoxy group) and appears as a doublet due to coupling with H-6.

-

H-7 (δ ~7.20 ppm): This proton is ortho to the methoxy group and meta to the acetyl group. It appears as a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5.

-

H-8 (δ ~7.76 ppm): This proton is ortho to H-7 and appears as a doublet.

-

Logical Workflow for Spectral Analysis

The process of analyzing the 1H NMR spectrum of 2-acetyl-6-methoxynaphthalene follows a logical progression from data acquisition to structural elucidation.

Caption: Workflow for the 1H NMR analysis of 2-acetyl-6-methoxynaphthalene.

This comprehensive guide provides the necessary information for the accurate and efficient analysis of the 1H NMR spectrum of 2-acetyl-6-methoxynaphthalene. Adherence to the outlined experimental protocol and a systematic approach to spectral interpretation will ensure reliable results for researchers, scientists, and drug development professionals.

References

- 1. 2-Acetyl-6-methoxynaphthalene | 3900-45-6 [chemicalbook.com]

- 2. 2-Acetyl-6-methoxynaphthalene|CAS 3900-45-6 [benchchem.com]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Acetyl-6-methoxynaphthalene, CAS No. 3900-45-6 - iChemical [ichemical.com]

Solubility Profile of 6'-Methoxy-2'-acetonaphthone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6'-Methoxy-2'-acetonaphthone, a key intermediate in the synthesis of various compounds. Understanding its solubility in different organic solvents is crucial for its application in organic synthesis, purification, and formulation development. This document summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a standard experimental workflow.

Core Data Presentation

The solubility of a compound is a fundamental physical property that dictates its behavior in various chemical processes. For 6'-Methoxy-2'-acetonaphthone, a precise understanding of its solubility is essential for optimizing reaction conditions, selecting appropriate solvents for crystallization, and developing analytical methods.

Quantitative Solubility Data

The following table summarizes the known quantitative and qualitative solubility data for 6'-Methoxy-2'-acetonaphthone in a range of organic solvents. It is important to note that comprehensive quantitative data for this specific compound across a wide array of solvents is not extensively published. The data presented here is compiled from available safety data sheets and chemical supplier information.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Method |

| Water | H₂O | 760 mg/L[1] | 27 | Not Specified |

| Toluene | C₇H₈ | Soluble[2] | Not Specified | Not Specified |

| Chloroform | CHCl₃ | Slightly Soluble[1] | Not Specified | Not Specified |

| Methanol | CH₃OH | Slightly Soluble[1] | Not Specified | Not Specified |

Note: The terms "Soluble" and "Slightly Soluble" are qualitative descriptors and indicate that more precise quantitative determination is required for specific applications. The water solubility value provides a quantitative measure, though the experimental method was not detailed in the source.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are necessary. The following sections detail the methodologies for two common and robust methods for determining the solubility of a solid organic compound in an organic solvent: the Shake-Flask Method and Gravimetric Analysis.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4][5][6][7]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 6'-Methoxy-2'-acetonaphthone to a series of vials, each containing a known volume of the desired organic solvent. An excess is confirmed by the presence of undissolved solid after the equilibration period.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis of Solute Concentration:

-

The concentration of 6'-Methoxy-2'-acetonaphthone in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.

-

Prepare a calibration curve using standard solutions of 6'-Methoxy-2'-acetonaphthone of known concentrations in the same solvent.

-

Inject the filtered sample into the HPLC system and determine the concentration from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Gravimetric Analysis

Gravimetric analysis is a simpler, though potentially less precise, method for determining solubility that relies on the mass of the dissolved solute.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of 6'-Methoxy-2'-acetonaphthone in the chosen solvent as described in the Shake-Flask Method (steps 1.1 - 1.3).

-

-

Sample Collection and Evaporation:

-

After equilibration and sedimentation, carefully pipette a known volume of the clear supernatant into a pre-weighed, clean, and dry evaporating dish.

-

Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used. Care should be taken to avoid splattering of the solution.

-

Once the solvent is completely removed, place the evaporating dish in a vacuum oven at a temperature below the melting point of 6'-Methoxy-2'-acetonaphthone to remove any residual solvent.

-

-

Mass Determination and Calculation:

-

Cool the evaporating dish in a desiccator to room temperature and weigh it accurately.

-

The mass of the dissolved solute is the difference between the final mass of the dish with the residue and the initial tare mass of the empty dish.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) x 100

-

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the Shake-Flask method followed by HPLC analysis.

Caption: Experimental workflow for solubility determination using the Shake-Flask method.

References

- 1. 2-Acetyl-6-methoxynaphthalene | 3900-45-6 [chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

An In-depth Technical Guide on 1-(6-Methoxy-2-naphthalenyl)ethanone: Physical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of 1-(6-Methoxy-2-naphthalenyl)ethanone. Furthermore, it details a common experimental protocol for its synthesis, a critical step in the development of various pharmaceuticals. This compound, also known as 2-acetyl-6-methoxynaphthalene, is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen and is a metabolite of nabumetone.

Physicochemical Data

The melting and boiling points of 1-(6-Methoxy-2-naphthalenyl)ethanone are crucial parameters for its identification, purification, and handling in a laboratory setting. The data, collated from various sources, are summarized below.

| Property | Value | Conditions |

| Melting Point | 106-109 °C | |

| 108-109 °C | ||

| 107-111 °C | ||

| 109 °C | ||

| 110-112 °C | ||

| Boiling Point | 155-160 °C | at 0.4 mmHg |

| 160-161 °C | at 14 Torr | |

| 195 °C | at 12 mmHg | |

| 212-215 °C | at 14 mmHg |

Experimental Protocols

A widely used method for the synthesis of 1-(6-Methoxy-2-naphthalenyl)ethanone is the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790).[1][2] The following protocol is a detailed representation of this procedure.

Materials:

-

2-Methoxynaphthalene

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Nitrobenzene (B124822) (solvent)

-

Chloroform

-

Concentrated hydrochloric acid

-

Ice

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a calcium chloride guard tube, a solution of anhydrous aluminum chloride in dry nitrobenzene is prepared.[1][3]

-

Addition of Reactants: Finely ground 2-methoxynaphthalene is added to the stirred solution. The flask is then cooled in an ice bath.[1][3]

-

Acylation: Redistilled acetyl chloride is added dropwise while maintaining a low temperature.[1][3] After the addition is complete, the mixture is stirred for several hours and then allowed to stand at room temperature.[1][3]

-

Work-up: The reaction mixture is poured into a beaker containing crushed ice and concentrated hydrochloric acid.[1][3] The organic layer is separated using a separatory funnel, washed with water, and then dried over anhydrous magnesium sulfate.[1]

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation, followed by recrystallization from methanol to yield white, crystalline 1-(6-Methoxy-2-naphthalenyl)ethanone.[1][3]

Determination of Melting Point:

The melting point of the purified 1-(6-Methoxy-2-naphthalenyl)ethanone can be determined using a standard capillary melting point apparatus.[3]

Synthetic and Metabolic Pathways

1-(6-Methoxy-2-naphthalenyl)ethanone is a central compound in several key chemical transformations. The following diagrams illustrate its synthesis and a subsequent reduction reaction.

References

Key reactive properties of 6'-Methoxy-2'-acetonaphthone

An In-depth Technical Guide to the Core Reactive Properties of 6'-Methoxy-2'-acetonaphthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-Methoxy-2'-acetonaphthone, also known as 2-acetyl-6-methoxynaphthalene, is a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development.[1][2] Its structure, featuring a naphthalene (B1677914) core with methoxy (B1213986) and acetyl functional groups, makes it a versatile building block for more complex molecules.[3] This technical guide provides a comprehensive overview of its core reactive properties, supported by experimental data and protocols. This compound is particularly notable as a crucial precursor in the synthesis of Nabumetone (B1676900), a non-steroidal anti-inflammatory drug (NSAID).[4][5]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of 6'-Methoxy-2'-acetonaphthone is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₂ | [6] |

| Molecular Weight | 200.23 g/mol | [6][7] |

| CAS Number | 3900-45-6 | [7] |

| Appearance | Light yellow-beige powder | [8] |

| Melting Point | 107-109 °C | [7][8][9] |

| Boiling Point | 155-160 °C at 0.4 mm Hg | [10] |

| SMILES | CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | [7] |

| InChI Key | GGWCZBGAIGGTDA-UHFFFAOYSA-N | [7] |

Core Reactivity and Key Reactions

6'-Methoxy-2'-acetonaphthone is an electron-rich aromatic compound, a property that enhances its reactivity in various organic reactions. The presence of both a ketone and a methoxy-activated naphthalene ring system dictates its chemical behavior.

Carbon-Carbon Bond Formation

This compound is a valuable reagent for forming new carbon-carbon bonds, often in the presence of metal catalysts. This reactivity is fundamental to its role as a building block in synthesizing more complex molecular architectures.

Synthesis of Nabumetone

A primary application of 6'-Methoxy-2'-acetonaphthone's reactivity is in the industrial synthesis of Nabumetone, 4-(6-methoxy-2-naphthyl)butan-2-one.[4][11] Several synthetic strategies have been developed, often involving an unsaturated intermediate which is subsequently hydrogenated.

Two prominent methods for generating this unsaturated intermediate are:

-

Palladium-catalyzed Mizoroki-Heck reactions of 2-halo-6-methoxynaphthalene with methyl vinyl ketone.[4]

-

Base-catalyzed aldol (B89426) condensation of 6-methoxy-2-naphthaldehyde (B117158) with acetone (B3395972).[4]

The resulting 4-(6-methoxy-2-naphthalenyl)-3-buten-2-one is then hydrogenated to yield Nabumetone.

A logical overview of the relationship between 6'-Methoxy-2'-acetonaphthone, its derivatives, and the resulting therapeutic action is presented below.

Caption: Relationship of 6'-Methoxy-2'-acetonaphthone to Nabumetone and its mechanism.

Synthesis of Fluorogenic Aldol Sensors

6'-Methoxy-2'-acetonaphthone may be used in the preparation of fluorogenic aldol sensors, highlighting its utility in the development of analytical reagents.

Experimental Protocols

Synthesis of 6'-Methoxy-2'-acetonaphthone via Friedel-Crafts Acylation

This procedure describes the acylation of 2-methoxynaphthalene (B124790). Temperature control is critical to favor acylation at the 6-position.[12]

-

Reaction: A solution of 2-methoxynaphthalene in nitrobenzene (B124822) is cooled, and acetyl chloride is added, followed by the portion-wise addition of anhydrous aluminum chloride, maintaining a low temperature.[12]

-

Work-up: The reaction mixture is poured into ice and hydrochloric acid. The organic layer is separated, washed, and steam-distilled to remove the nitrobenzene solvent.[12]

-

Purification: The crude product is then purified by recrystallization.

The workflow for this synthesis is outlined in the diagram below.

Caption: Workflow for the synthesis of 6'-Methoxy-2'-acetonaphthone.

Synthesis of Nabumetone Intermediate

This protocol outlines a method for synthesizing the unsaturated precursor to Nabumetone.

-

Reaction: 6-methoxy-2-naphthaldehyde is dissolved in acetone with 10% aqueous sodium hydroxide (B78521) solution as a catalyst. The reaction proceeds at 10-40°C for 4-6 hours.[13]

-

Work-up: The mixture is concentrated by distillation, diluted with water, and neutralized with concentrated hydrochloric acid.[13]

-

Isolation: The resulting intermediate is obtained by filtration.[13]

Hydrogenation to Nabumetone

The unsaturated intermediate is then hydrogenated to yield Nabumetone.

-

Reaction: 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one is dissolved in glacial acetic acid. The solution is shaken in a hydrogen atmosphere over a 10% palladium on charcoal catalyst at room temperature and atmospheric pressure for approximately 2 hours.[14]

-

Work-up: The catalyst is removed by filtration, and the filtrate is concentrated in vacuo. The residue is dissolved in ether and washed with sodium bicarbonate solution and then water.[14]

-

Isolation: Evaporation of the solvent yields Nabumetone, which solidifies on standing.[14] A 93% yield is reported for this step.[14]

The overall synthesis of Nabumetone is depicted in the following workflow diagram.

Caption: General workflow for the synthesis of Nabumetone.

Photochemical Properties

While 6'-Methoxy-2'-acetonaphthone itself is not the primary subject of photochemical studies, its derivative and the active metabolite of Nabumetone, 6-methoxy-2-naphthylacetic acid, exhibits notable photochemical reactivity.[9][15][16] This compound undergoes photodecarboxylation in aerated aqueous and organic solvents.[15] Research has demonstrated a mechanism involving the generation of a naphthalene radical cation from the excited singlet state, followed by the addition of O₂ before decarboxylation.[15]

Conclusion

6'-Methoxy-2'-acetonaphthone is a reactive aromatic ketone of significant interest to the chemical and pharmaceutical industries. Its electron-rich naphthalene system allows for a variety of chemical transformations, most notably its crucial role as a precursor in the multi-step synthesis of the anti-inflammatory drug Nabumetone. The well-established protocols for its synthesis and subsequent conversion underscore its importance as a versatile chemical intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. eprajournals.com [eprajournals.com]

- 6. 2-Acetyl-6-methoxynaphthalene | C13H12O2 | CID 77506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6′-メトキシ-2′-アセトナフトン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Acetyl-6-methoxynaphthalene | 3900-45-6 [chemicalbook.com]

- 9. 6 -Methoxy-2 -acetonaphthone 98 3900-45-6 [sigmaaldrich.com]

- 10. 6'-Methoxy-2'-acetonaphthone [myskinrecipes.com]

- 11. scispace.com [scispace.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN103130628A - Preparation method of nabumetone - Google Patents [patents.google.com]

- 14. Nabumetone synthesis - chemicalbook [chemicalbook.com]

- 15. A photophysical and photochemical study of 6-methoxy-2-naphthylacetic acid, the major metabolite of the phototoxic nonsteroidal antiinflammatory drug nabumetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 6′-メトキシ-2′-アセトナフトン 98% | Sigma-Aldrich [sigmaaldrich.com]

The Role of 6'-Methoxy-2'-acetonaphthone as a Nabumetone Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nabumetone (B1676900), a non-steroidal anti-inflammatory drug (NSAID), functions as a prodrug, undergoing extensive first-pass metabolism to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is also known as 6'-methoxy-2'-acetonaphthone. This conversion is critical to its therapeutic efficacy. 6-MNA is a potent inhibitor of cyclooxygenase-2 (COX-2), the enzyme responsible for mediating inflammation and pain.[1][2] This technical guide provides an in-depth analysis of the metabolic pathways of nabumetone, the pharmacological profile of 6-MNA, and the experimental methodologies used to characterize this key metabolite.

Introduction

Nabumetone is a non-acidic prodrug that is administered orally.[3] Its pharmacological activity is almost entirely dependent on its biotransformation to 6-methoxy-2-naphthylacetic acid (6-MNA).[2][3] This active metabolite is responsible for the anti-inflammatory, analgesic, and antipyretic properties of the drug.[4][5] The prodrug nature of nabumetone is believed to contribute to a lower incidence of gastrointestinal side effects compared to other NSAIDs, as the parent compound is non-acidic and does not cause local irritation in the stomach.[1] This guide will explore the metabolic journey of nabumetone to 6-MNA and the subsequent pharmacological actions of this active metabolite.

Metabolic Pathways of Nabumetone

The conversion of nabumetone to its active metabolite, 6-MNA, is a complex process involving multiple enzymatic pathways primarily in the liver.[5] While several routes have been identified, two major pathways are considered to be of principal importance: one mediated by Cytochrome P450 enzymes and another involving non-CYP450 enzymes.[6]

Cytochrome P450-Mediated Metabolism

In human liver microsomes, the formation of 6-MNA is predominantly catalyzed by the Cytochrome P450 enzyme CYP1A2.[2] This pathway involves a three-step mediated metabolism. Other P450 isoforms such as CYP2C9 and CYP2C19 have also been implicated, though to a lesser extent.[7]

Non-Cytochrome P450-Mediated Metabolism

A significant pathway for the formation of 6-MNA that does not involve cytochrome P450 enzymes has also been elucidated.[6] This pathway is initiated by a Baeyer-Villiger oxidation catalyzed by flavin-containing monooxygenase 5 (FMO5).[6] This reaction forms an ester intermediate, which is then hydrolyzed to an alcohol, and subsequently oxidized to 6-MNA.[6]

The following diagram illustrates the primary metabolic pathways of nabumetone to 6-MNA.

Pharmacological Activity of 6-MNA

The therapeutic effects of nabumetone are attributable to the inhibitory action of 6-MNA on the cyclooxygenase (COX) enzymes, particularly COX-2.[2][3] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

COX Inhibition

6-MNA exhibits preferential inhibition of COX-2 over COX-1.[5] The selective inhibition of COX-2 is a desirable characteristic for an NSAID, as it is associated with a reduced risk of gastrointestinal adverse effects that are commonly linked to the inhibition of the constitutively expressed COX-1 enzyme.[3]

The following diagram illustrates the mechanism of action of 6-MNA.

References

- 1. The unique pharmacologic profile of nabumetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nabumetone - Wikipedia [en.wikipedia.org]

- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of nabumetone. The dawn of selective cyclo-oxygenase-2 inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nabumetone: therapeutic use and safety profile in the management of osteoarthritis and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A metabolic pathway for the prodrug nabumetone to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) by non-cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. holcapek.upce.cz [holcapek.upce.cz]

The Crucial Role of 6'-Methoxy-2'-acetonaphthone in the Synthesis of Naproxen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naproxen, a widely recognized non-steroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of pain, fever, and inflammation.[1] Its synthesis is a topic of significant interest in the pharmaceutical industry, with various routes developed to optimize yield, purity, and cost-effectiveness. A pivotal intermediate in many of these synthetic pathways is 6'-methoxy-2'-acetonaphthone, also known as 2-acetyl-6-methoxynaphthalene. This technical guide provides an in-depth exploration of the synthesis of Naproxen with a core focus on the formation and conversion of this key intermediate. We will delve into detailed experimental protocols, present quantitative data for comparative analysis, and illustrate the synthetic workflows through logical diagrams.

The Synthetic Landscape: From Naphthalene (B1677914) to Naproxen

The industrial synthesis of Naproxen often commences from 2-methoxynaphthalene (B124790). A common and historically significant route involves a multi-step process where the introduction of an acetyl group to form 6'-methoxy-2'-acetonaphthone is a critical early step.[2][3] This intermediate then undergoes further transformations to introduce the propionic acid moiety characteristic of Naproxen.[3]

Stage 1: Friedel-Crafts Acylation to Yield 6'-Methoxy-2'-acetonaphthone

The synthesis of 6'-methoxy-2'-acetonaphthone is typically achieved through a Friedel-Crafts acylation of 2-methoxynaphthalene.[2][3] This electrophilic aromatic substitution reaction introduces an acetyl group onto the naphthalene ring. The choice of solvent is crucial for directing the acylation to the desired 6-position.[3] While solvents like carbon disulfide can favor the formation of the 1-acetyl isomer, nitrobenzene (B124822) is commonly employed to achieve regioselectivity for the 6-position.[2][3]

Experimental Protocol: Synthesis of 2-Acetyl-6-methoxynaphthalene [2][3][4]

Materials:

-

2-Methoxynaphthalene

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Dry nitrobenzene

-

Ice

-

Concentrated hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve anhydrous aluminum chloride in dry nitrobenzene.

-

Cool the solution to approximately 5°C using an ice bath and add finely ground 2-methoxynaphthalene.

-

Add redistilled acetyl chloride dropwise over 15–20 minutes, maintaining the temperature between 10.5 and 13°C.

-

After the addition is complete, continue stirring in the ice bath for 2 hours.

-

Allow the mixture to stand at room temperature for at least 12 hours.

-

For work-up, pour the reaction mixture into a beaker containing crushed ice and add concentrated hydrochloric acid.

-

Transfer the two-phase mixture to a separatory funnel with chloroform. Separate the organic layer and wash it with water.

-

Remove the nitrobenzene and chloroform by steam distillation.

-

Extract the aqueous residue with chloroform, combine the organic layers, and dry over anhydrous magnesium sulfate.

-

Remove the chloroform by rotary evaporation.

-

Purify the solid residue by vacuum distillation, collecting the fraction boiling at 150–165°C (0.02 mm Hg).

-

Recrystallize the distillate from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.

Quantitative Data for Friedel-Crafts Acylation:

| Parameter | Value |

| Starting Material | 2-Methoxynaphthalene |

| Acylating Agent | Acetyl Chloride |

| Catalyst | Anhydrous Aluminum Chloride |

| Solvent | Nitrobenzene |

| Temperature | 10.5-13 °C |

| Reaction Time | 2 hours (stirring) + 12 hours (standing) |

| Product | 2-Acetyl-6-methoxynaphthalene |

| Yield | 45-48% |

| Melting Point | 106.5–108 °C |

| Table 1: Summary of quantitative data for the Friedel-Crafts Acylation of 2-Methoxynaphthalene.[2] |

Stage 2: Conversion of 6'-Methoxy-2'-acetonaphthone to Naproxen

Once 6'-methoxy-2'-acetonaphthone is synthesized, several pathways can be employed to convert it into Naproxen. One common method involves the Willgerodt-Kindler reaction, followed by hydrolysis.[2]

Experimental Protocol: Willgerodt-Kindler Reaction of 2-Acetyl-6-methoxynaphthalene [2]

Materials:

-

2-Acetyl-6-methoxynaphthalene

-

Morpholine

-

Sulfur powder

Procedure:

-

In a round-bottomed flask, combine 2-acetyl-6-methoxynaphthalene, morpholine, and sulfur.

-

Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled.

-

The product is isolated by filtration and purified by recrystallization.

Quantitative Data for Willgerodt-Kindler Reaction:

| Parameter | Value |

| Starting Material | 2-Acetyl-6-methoxynaphthalene |

| Reagents | Morpholine, Sulfur |

| Reaction Time | 2 hours |

| Product | 2-(6-methoxy-2-naphthyl)ethanethioamide derivative |

| Table 2: Summary of quantitative data for the Willgerodt-Kindler Reaction.[2] |

The resulting thioamide is then hydrolyzed to the corresponding carboxylic acid, which after α-methylation and resolution of the racemic mixture, yields the desired (S)-enantiomer of Naproxen.[2]

Alternative Synthetic Routes

While the Friedel-Crafts acylation followed by the Willgerodt-Kindler reaction is a classical approach, other methods for synthesizing Naproxen exist. These include:

-

Aryl 1,2-rearrangement method: This has been employed for its higher yield and safety.[5]

-

Catalytic hydroformylation-oxidation route: This two-step process involves the hydroformylation of 6-methoxy-2-vinylnaphthalene.[6]

-

Palladium-catalyzed synthesis: A flexible two-step, one-pot procedure involving a Heck coupling of an aryl bromide with ethylene (B1197577) followed by hydroxycarbonylation has been developed.[7]

These alternative routes often aim to improve efficiency, reduce hazardous waste, and achieve higher atom economy.[8]

Characterization of 6'-Methoxy-2'-acetonaphthone

The intermediate, 6'-methoxy-2'-acetonaphthone, is a light yellow-beige powder.[9] Its identity and purity are confirmed through various analytical techniques.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₂O₂ |

| Molecular Weight | 200.23 g/mol |

| Melting Point | 107-109 °C (lit.) |

| Appearance | Light yellow-beige powder |

| Table 3: Physicochemical properties of 6'-Methoxy-2'-acetonaphthone.[9] |

Spectroscopic data, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for structural elucidation and confirmation.

Conclusion

6'-Methoxy-2'-acetonaphthone stands as a critical intermediate in the synthesis of Naproxen, a vital anti-inflammatory drug. The Friedel-Crafts acylation of 2-methoxynaphthalene provides a reliable, albeit yield-moderate, route to this key building block. Subsequent transformations, such as the Willgerodt-Kindler reaction and hydrolysis, successfully convert it to the final active pharmaceutical ingredient. The ongoing development of alternative synthetic pathways highlights the continuous effort within the pharmaceutical industry to enhance the efficiency, safety, and environmental friendliness of drug manufacturing. A thorough understanding of the synthesis and properties of 6'-methoxy-2'-acetonaphthone is, therefore, indispensable for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green Chemistry Synthesis of Naproxen | PPTX [slideshare.net]

- 9. 2-Acetyl-6-methoxynaphthalene | 3900-45-6 [chemicalbook.com]

The Genesis of a Pharmaceutical Cornerstone: A Technical Guide to the Discovery and History of 2-Acetyl-6-methoxynaphthalene

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 2-Acetyl-6-methoxynaphthalene, a critical intermediate in the pharmaceutical industry. Geared towards researchers, scientists, and drug development professionals, this document details the seminal synthetic protocols, presents key quantitative data in a structured format, and illustrates the synthetic pathways through detailed diagrams.

Introduction: A Molecule of Significance

2-Acetyl-6-methoxynaphthalene, a seemingly unassuming organic compound, holds a position of considerable importance in the landscape of modern pharmaceuticals. Its primary claim to fame lies in its role as a pivotal precursor to Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The journey of this molecule, from its initial synthesis to its large-scale industrial production, is a testament to the elegance and utility of synthetic organic chemistry. This guide will illuminate the key milestones in its history and provide the technical details necessary for its synthesis and understanding.

Historical Context and Discovery

The synthesis of 2-Acetyl-6-methoxynaphthalene is rooted in the broader field of research into polycyclic aromatic hydrocarbons. The most widely recognized and historically significant method for its preparation is the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). This method was notably refined and documented by R. D. Haworth and G. Sheldrick in their 1934 publication in the Journal of the Chemical Society. Their work, while part of a larger investigation into the synthesis of polycyclic systems, laid the foundational stone for the future production of this key pharmaceutical intermediate.[1] The procedure detailed in Organic Syntheses, a highly respected source for reliable chemical preparations, is a modification of this original work.

The true industrial significance of 2-Acetyl-6-methoxynaphthalene emerged with the development of Naproxen. The multi-step synthesis of this NSAID, starting from 2-methoxynaphthalene, relies on the efficient and regioselective production of 2-Acetyl-6-methoxynaphthalene.[2]

Synthesis of 2-Acetyl-6-methoxynaphthalene: The Haworth-Sheldrick Method (Modified)

The preferred method for the synthesis of 2-Acetyl-6-methoxynaphthalene is the Friedel-Crafts acylation of 2-methoxynaphthalene. The choice of solvent is crucial for directing the acylation to the desired 6-position; nitrobenzene (B124822) is the solvent of choice for this purpose, whereas carbon disulfide would favor the formation of the 1-acetyl isomer.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Methoxynaphthalene | [1] |

| Reagents | Acetyl chloride, Anhydrous aluminum chloride | [1] |

| Solvent | Dry nitrobenzene | [1] |

| Reaction Temperature | 10.5–13 °C (addition), Room temperature (standing) | [1] |

| Yield | 45–48% | [1] |

| Melting Point | 106.5–108 °C | [1] |

| Boiling Point | 150–165 °C (0.02 mm Hg) | [1] |

Detailed Experimental Protocol

Materials:

-

2-Methoxynaphthalene (finely ground)

-

Anhydrous aluminum chloride

-

Redistilled acetyl chloride

-

Dry nitrobenzene

-

Concentrated hydrochloric acid

-

Methanol

-

Crushed ice

-

Anhydrous magnesium sulfate

Procedure:

-

A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing addition funnel fitted with a drying tube and gas trap.

-

The flask is charged with 200 ml of dry nitrobenzene, followed by the addition of 43 g (0.32 mole) of anhydrous aluminum chloride.

-

Once the aluminum chloride has dissolved, 39.5 g (0.250 mole) of finely ground 2-methoxynaphthalene is added to the stirred solution.

-

The mixture is cooled to approximately 5°C using an ice bath.

-

25 g (23 ml, 0.32 mole) of redistilled acetyl chloride is added dropwise over 15–20 minutes, maintaining the internal temperature between 10.5 and 13°C.

-

After the addition is complete, stirring is continued in the ice bath for an additional 2 hours.

-

The reaction mixture is then allowed to stand at room temperature for at least 12 hours.

-

The mixture is cooled in an ice bath and poured with stirring into a 600-ml beaker containing 200 g of crushed ice and 100 ml of concentrated hydrochloric acid.

-

The resulting two-phase mixture is transferred to a 1-liter separatory funnel with the aid of 50 ml of chloroform. The chloroform-nitrobenzene layer is separated and washed with three 100-ml portions of water.

-

The organic layer is transferred to a 2-liter round-bottomed flask and steam-distilled to remove the nitrobenzene and chloroform.

-

After cooling, the residual water is decanted, and the solid organic material is dissolved in 100 ml of chloroform. The chloroform solution is dried over anhydrous magnesium sulfate.

-

The chloroform is removed using a rotary evaporator.

-

The solid residue is purified by vacuum distillation, collecting the fraction boiling at 150–165°C (0.02 mm Hg).

-

The yellow distillate is recrystallized from 75 ml of methanol, cooled in an ice bath, and filtered to yield 22.5–24 g (45–48%) of white, crystalline 2-acetyl-6-methoxynaphthalene.[1]

Synthetic Pathway Visualizations

Synthesis of 2-Acetyl-6-methoxynaphthalene

Caption: Workflow for the synthesis of 2-Acetyl-6-methoxynaphthalene.

Conversion to Naproxen

The transformation of 2-Acetyl-6-methoxynaphthalene into Naproxen is a multi-step process, with the Willgerodt-Kindler reaction being a key transformation. This reaction converts the acetyl group into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.

Caption: Synthetic pathway from 2-Acetyl-6-methoxynaphthalene to Naproxen.

Conclusion

The history of 2-Acetyl-6-methoxynaphthalene is intrinsically linked to the development of modern pharmaceuticals. From its origins in academic research on polycyclic aromatic hydrocarbons to its indispensable role in the synthesis of Naproxen, this molecule exemplifies the critical interplay between fundamental organic chemistry and drug development. The detailed synthetic protocols and pathways provided in this guide offer valuable insights for researchers and scientists working in this field, ensuring a continued understanding and application of this important chemical intermediate.

References

Synonyms and alternative names for 6'-Methoxy-2'-acetonaphthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6'-Methoxy-2'-acetonaphthone is a key chemical intermediate with significant applications in the pharmaceutical industry. Primarily, it serves as a crucial precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][2][3] It is also recognized as a metabolite of the NSAID Nabumetone and is listed as a related compound or impurity in pharmacopeial references for Naproxen.[4][5] This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and its role in relevant metabolic pathways.

Synonyms and Alternative Names

6'-Methoxy-2'-acetonaphthone is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

| Synonym/Alternative Name | Reference |

| 1-(6-Methoxy-2-naphthalenyl)ethanone | |

| 2-Acetyl-6-methoxynaphthalene | |

| 1-(2-Methoxynaphthalen-6-yl)ethanone | [6] |

| 1-(6-Methoxy-2-naphthalenyl)-1-ethanone | [6] |

| 1-(6-Methoxy-2-naphthyl)-1-ethanone | [6] |

| 1-(6-Methoxy-2-naphthyl)ethan-1-one | [6] |

| 2-Methoxy-6-acetylnaphthalene | [6] |

| 6-Acetyl-2-methoxynaphthalene | [6] |

| 6-Methoxy-2-acetylnaphthalene | [6] |

| 6-Methoxy-2-naphthyl methyl ketone | [6] |

| Ethanone, 1-(6-methoxy-2-naphthalenyl)- | [6] |

| NSC 105564 | |

| Acetylnerolin | |

| Naproxen Impurity L | [6] |

| Naproxen Related Compound L | [6] |

Chemical and Physical Properties

A summary of the key chemical and physical properties of 6'-Methoxy-2'-acetonaphthone is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3900-45-6 | |

| Molecular Formula | C₁₃H₁₂O₂ | [7] |

| Molecular Weight | 200.23 g/mol | [7] |

| Appearance | Light yellow-beige powder/crystalline solid | [4][8] |

| Melting Point | 107-109 °C | |

| Boiling Point | 155-160 °C at 0.4 mmHg | [9] |

| Purity | ≥98% | |

| EC Number | 223-453-8 | [9] |

| MDL Number | MFCD00021643 | [9] |

Analytical Data